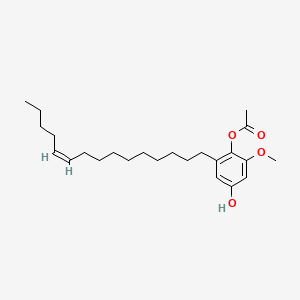
甲基辛酰亚胺盐酸盐
描述
“Methyl octanimidate hydrochloride” is a reagent used in the preparation of Neuraminic Acid and its derivatives . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . The compound is a white solid .
Molecular Structure Analysis
The molecular structure of “Methyl octanimidate hydrochloride” can be represented by the canonical SMILES string: CCCCCCCC(=N)OC.Cl . This indicates that the molecule consists of a long carbon chain with a nitrogen atom double-bonded to one of the carbon atoms, and a methyl group (CH3) attached to the nitrogen atom through an oxygen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “Methyl octanimidate hydrochloride” are not available, similar compounds often undergo reactions such as titrimetric analysis and quantitative chemical analysis .
Physical And Chemical Properties Analysis
“Methyl octanimidate hydrochloride” is a white solid . It has a molecular weight of 193.71 and a molecular formula of C9H20ClNO . Other physical and chemical properties such as solubility and melting point are not specified in the available information .
科学研究应用
用于盐酸哌醋甲酯的空心纤维液相微萃取: 本研究介绍了一种基于空心纤维液相微萃取 (HF-LPME) 和高效液相色谱 (HPLC) 的微萃取技术,用于检测和定量生物液体中的盐酸哌醋甲酯(Miraee 等人,2014)。
盐酸哌醋甲酯治疗抑郁状态: 盐酸哌醋甲酯作为一种中枢神经系统兴奋剂,已研究其在对抗催眠药作用和治疗利血平诱发的抑郁症方面的有效性(Robin & Wiseberg, 1958)。
哌醋甲酯对青少年大脑中多巴胺的影响: 对哌醋甲酯 (MP) 的研究表明它对幼年啮齿动物边缘系统中的多巴胺能反应产生影响,为注意力缺陷/多动障碍的病因和 MP 治疗对大脑发育的影响提供了见解(Jezierski 等人,2007)。
哌醋甲酯治疗发作性睡病: 一项研究基于对 60 名患者的观察,讨论了盐酸哌醋甲酯在治疗发作性睡病中的有效性(Yoss & Daly, 1959)。
哌醋甲酯对脑多巴胺的影像学影响: 本研究重点关注哌醋甲酯盐酸盐(一种治疗 ADHD 的药物)如何阻断多巴胺转运蛋白并增加细胞外多巴胺,这可能有助于其治疗作用(Volkow 等人,2005)。
甲基乙酰亚胺盐酸盐的光谱研究: 研究了甲基乙酰亚胺及其盐酸盐的红外光谱和结构,提供了对分子结构和氮原子质子化的见解(Prichard & Orville-Thomas, 1967)。
未来方向
While specific future directions for “Methyl octanimidate hydrochloride” are not available, research in the field of drug conjugates is advancing with the application of new technologies . This could potentially include the development of new compounds and applications for “Methyl octanimidate hydrochloride”.
属性
IUPAC Name |
methyl octanimidate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-4-5-6-7-8-9(10)11-2;/h10H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFBQBCDTCPNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
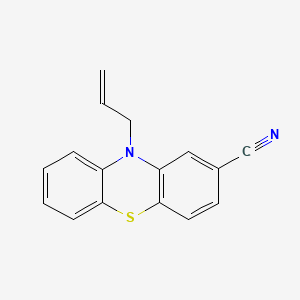
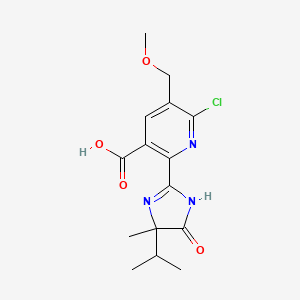
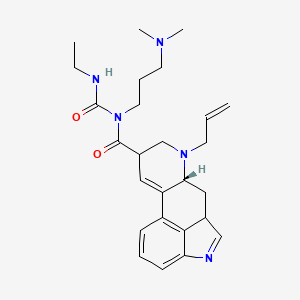

![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)

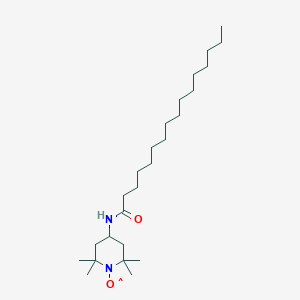
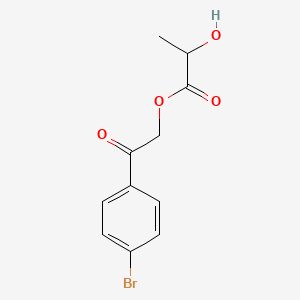
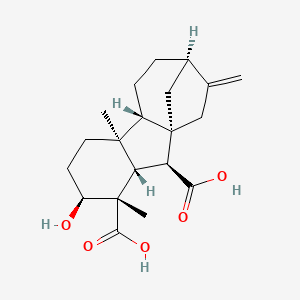
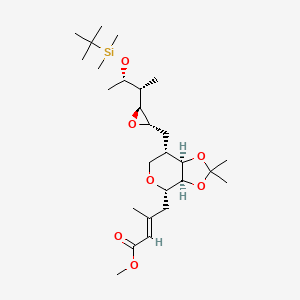
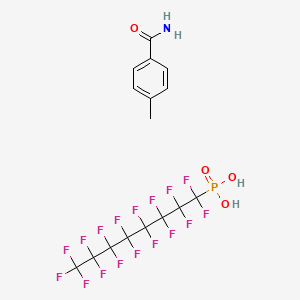
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane](/img/structure/B566023.png)
![(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol](/img/structure/B566025.png)
